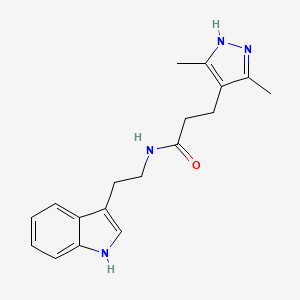
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide, also known as LY3023414, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a key signaling pathway that regulates cell growth, survival, and metabolism.
Scientific Research Applications
Corrosion Inhibition
Isoxazole derivatives have been investigated for their corrosion inhibition properties. A study conducted by Yıldırım and Cetin (2008) explored the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. The research demonstrated promising inhibition efficiencies of these compounds in protecting steel against corrosion in acidic and oil mediums, highlighting their potential in industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial and Anti-inflammatory Activities
Research on isoxazolyl pyrimidoquinolines and chromenopyrimidinones by Rajanarendar et al. (2012) showed significant antimicrobial, anti-inflammatory, and analgesic activities. These compounds were synthesized from isoxazolyl cyanoacetamide synthons, indicating the versatility of isoxazole derivatives in developing new therapeutic agents (Rajanarendar et al., 2012).
Synthesis and Evaluation of Novel Organic Compounds
Isoxazole-substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. Marri et al. (2018) reported that compounds exhibiting good activity against bacterial and fungal strains were identified, underscoring the utility of isoxazole derivatives in medicinal chemistry (Marri et al., 2018).
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-5-4-6-15(9-14)10-21(24)22-13-17-12-19(27-23-17)16-7-8-18(25-2)20(11-16)26-3/h4-9,11-12H,10,13H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWJAJPRODRFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

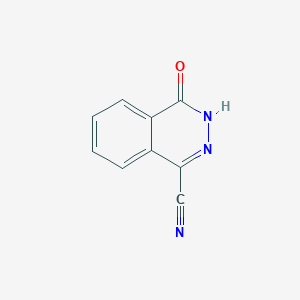
![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
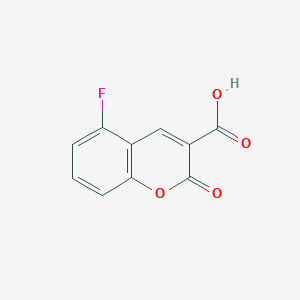
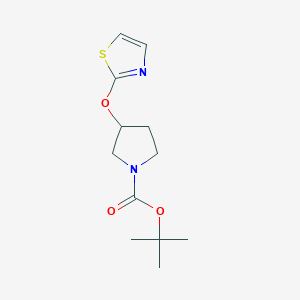
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)

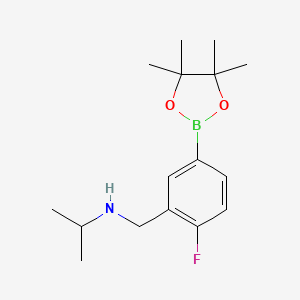


![2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride](/img/structure/B2366364.png)
![tert-butyl 4-[4-({[(4,5-dibromo-1H-pyrrol-2-yl)carbonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2366366.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2366367.png)

